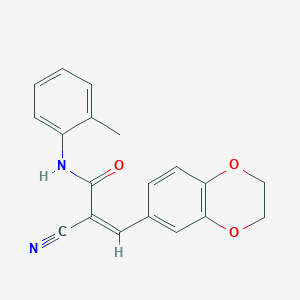

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-13-4-2-3-5-16(13)21-19(22)15(12-20)10-14-6-7-17-18(11-14)24-9-8-23-17/h2-7,10-11H,8-9H2,1H3,(H,21,22)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZRSHVXNCPFAE-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)OCCO3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is formed through a condensation reaction between an aldehyde and an amine, followed by dehydration.

Final Coupling Reaction: The final step involves coupling the benzodioxin intermediate with the prop-2-enamide intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide: has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

Biological Studies: It is used as a probe to study various biological pathways and molecular targets.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)prop-2-enamide: Has the methyl group in a different position on the phenyl ring.

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

- The presence of the methyl group on the phenyl ring in (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide may influence its biological activity and chemical reactivity, making it distinct from similar compounds.

Biological Activity

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide, with the CAS number 852956-94-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C19H16N2O3, with a molecular weight of 320.3 g/mol. The compound features a cyano group and a benzodioxin moiety that may contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 852956-94-6 |

| Molecular Formula | C19H16N2O3 |

| Molecular Weight | 320.3 g/mol |

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays conducted on macrophage cultures demonstrated that the compound can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. These findings suggest that it may be effective in treating inflammatory diseases.

Case Study: Macrophage Response

In a controlled study, macrophages were treated with varying concentrations of the compound. Results showed a notable decrease in nitrite production and cytokine levels at non-cytotoxic concentrations, indicating its potential as an immunomodulatory agent .

The mechanism through which this compound exerts its effects appears to involve inhibition of key inflammatory pathways. Molecular docking studies have suggested that it interacts favorably with targets such as COX-2 and iNOS, which are critical in the inflammatory response .

Research Findings

Several studies have explored the compound's efficacy in animal models:

- CFA-Induced Paw Edema Model : In this model, this compound significantly reduced edema formation compared to controls.

- Zymosan-Induced Peritonitis : The compound showed a reduction in leukocyte migration by up to 90% at higher doses (50 mg/kg), highlighting its potential as an anti-inflammatory treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide with high stereochemical control?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of cyanoacetamide derivatives with substituted benzodioxin precursors under basic or acidic conditions. Key steps include:

- Stereochemical Control : Use of Z-selective catalysts (e.g., Lewis acids) or controlled reaction temperatures to favor the (Z)-isomer .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the desired stereoisomer .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track reaction progress .

Q. Which analytical techniques are critical for verifying the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the (Z)-configuration via coupling constants (e.g., vinyl protons J ≈ 10–12 Hz) and aromatic substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C20H17N2O3) and detect fragmentation patterns indicative of the benzodioxin and cyano groups .

- HPLC : Reverse-phase HPLC with a C18 column to assess purity (>95%) and resolve stereoisomeric impurities .

Q. How does the benzodioxin moiety influence the compound’s electronic properties and reactivity?

- Methodological Answer : The 1,4-benzodioxin group contributes electron-donating effects via its oxygen atoms, stabilizing the conjugated enamide system. Computational methods (e.g., DFT calculations) can map electron density distribution, while UV-Vis spectroscopy (λmax ~300–350 nm) quantifies π→π* transitions influenced by this moiety .

Advanced Research Questions

Q. What experimental and computational approaches can elucidate structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modifications to the benzodioxin (e.g., halogenation), cyano group (e.g., replacement with carboxylic acid), or aryl substituents. Test bioactivity (e.g., enzyme inhibition) and correlate with electronic parameters (Hammett σ values) .

- Docking Simulations : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding interactions with target proteins (e.g., kinases or GPCRs), guided by crystallographic data of homologous systems .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- NMR Discrepancies : Compare experimental shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR modules). For ambiguous peaks, employ 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Crystallographic Validation : If crystalline, perform X-ray diffraction to unambiguously confirm the (Z)-configuration and spatial arrangement of substituents .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated biological fluids (PBS, pH 7.4; human plasma) at 37°C. Monitor degradation via LC-MS and identify vulnerable sites (e.g., hydrolysis of the enamide bond) .

- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and reduce metabolic clearance .

Q. How can computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Validate with experimental Caco-2 cell permeability assays .

- Metabolism Prediction : Employ MetaSite to identify potential Phase I/II metabolic pathways (e.g., cytochrome P450-mediated oxidation of the benzodioxin ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.